

An In-depth Technical Guide to 2-(2,6-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)ethanol

Cat. No.: B575222

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl ring attached to an ethanol moiety, makes it a valuable synthetic intermediate and building block for the development of novel therapeutic agents. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of **2-(2,6-Difluorophenyl)ethanol**.

Chemical and Physical Properties

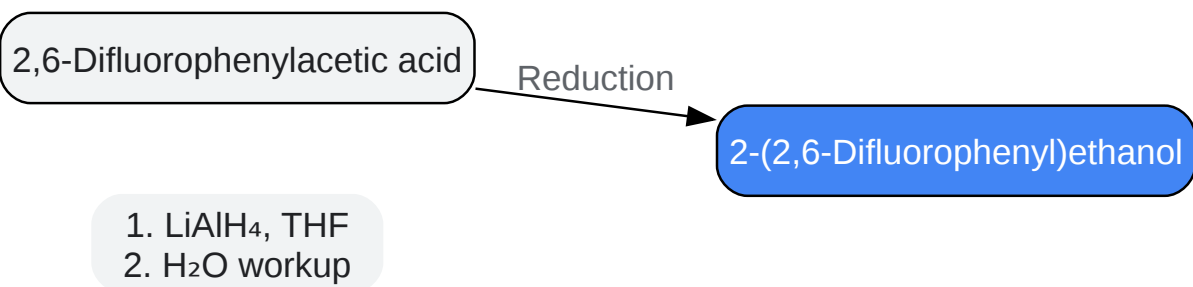
A summary of the key chemical and physical properties of **2-(2,6-Difluorophenyl)ethanol** is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	2-(2,6-Difluorophenyl)ethanol	
CAS Number	168766-16-3	[1]
Molecular Formula	C ₈ H ₈ F ₂ O	[1]
Molecular Weight	158.15 g/mol	[1]
Appearance	Colorless to light yellow liquid (predicted)	[2]
Boiling Point	201.5 ± 25.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
pKa	13.48 ± 0.20 (predicted)	[2]

Synthesis of 2-(2,6-Difluorophenyl)ethanol

A plausible and efficient method for the synthesis of **2-(2,6-Difluorophenyl)ethanol** is the reduction of a suitable precursor such as 2,6-difluorophenylacetic acid or its ester derivative. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent is a standard procedure for the conversion of carboxylic acids to primary alcohols.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **2-(2,6-Difluorophenyl)ethanol** via reduction.

Experimental Protocol: Reduction of 2,6-Difluorophenylacetic Acid

Materials:

- 2,6-Difluorophenylacetic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- A solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to 0 °C in an ice bath.
- Lithium aluminum hydride (LiAlH_4 , 1.5-2.0 eq) is added portion-wise to the stirred solution.
Caution: LiAlH_4 reacts violently with water.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
- The aqueous layer is extracted with diethyl ether (3x).

- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-(2,6-difluorophenyl)ethanol** can be purified by column chromatography on silica gel.

Spectroscopic Data and Analysis

The following table summarizes the predicted spectroscopic data for **2-(2,6-Difluorophenyl)ethanol**, which is crucial for its identification and characterization.

Spectroscopic Data	Predicted Chemical Shifts (δ) / Wavenumber (cm^{-1}) / m/z
^1H NMR	$\sim 7.2\text{-}7.4$ (m, 1H, Ar-H), $\sim 6.9\text{-}7.1$ (t, 2H, Ar-H), ~ 3.9 (t, 2H, CH_2OH), ~ 3.0 (t, 2H, ArCH_2), ~ 1.5 (t, 1H, OH)
^{13}C NMR	~ 162 (dd, $J=245$, 7 Hz, C-F), ~ 130 (t, $J=10$ Hz, Ar-C), ~ 115 (t, $J=15$ Hz, Ar-CH), ~ 112 (dd, $J=20$, 5 Hz, Ar-C), ~ 60 (CH_2OH), ~ 35 (t, $J=5$ Hz, ArCH_2)
IR Spectroscopy	3500-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1620-1580 (C=C aromatic stretch), 1250-1050 (C-O stretch and C-F stretch)
Mass Spectrometry	M^+ at $m/z = 158$. Key fragments: $[\text{M}-\text{H}_2\text{O}]^+$ at $m/z = 140$, $[\text{M}-\text{CH}_2\text{OH}]^+$ at $m/z = 127$.

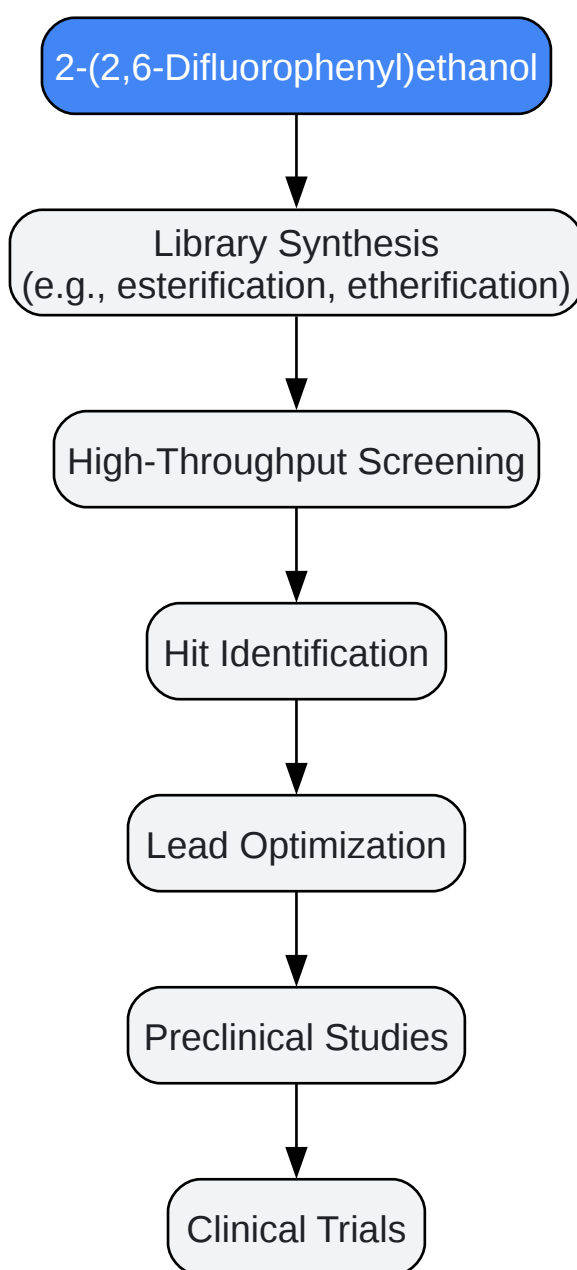
Potential Biological Activity and Applications in Drug Development

While specific biological activities for **2-(2,6-Difluorophenyl)ethanol** are not extensively documented, its structural features suggest potential applications in drug discovery. Fluorinated phenyl derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[3][4][5]} The difluoro substitution pattern can enhance

metabolic stability and influence the conformation of the molecule, potentially leading to improved pharmacological profiles.

This compound serves as a key building block for the synthesis of more complex molecules. Its primary alcohol functionality allows for a variety of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide for subsequent nucleophilic substitution reactions.

Hypothetical Drug Discovery Workflow



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Caption: A workflow for utilizing **2-(2,6-Difluorophenyl)ethanol** in drug discovery.

Safety and Handling

2-(2,6-Difluorophenyl)ethanol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2,6-Difluorophenyl)ethanol is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data for its characterization. Its utility as a precursor for the synthesis of novel bioactive compounds makes it a molecule of interest for researchers and professionals in drug development. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2,6-Difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575222#iupac-name-for-2-2-6-difluorophenyl-ethanol]

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